molecular formula C12H16NO16S2-3 B1238874 Heparin disaccharide III-S

Heparin disaccharide III-S

Cat. No.: B1238874
M. Wt: 494.4 g/mol
InChI Key: GSYQGRODWXMUOO-GYBHJADLSA-K
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Description

Heparin Disaccharide Iii-S is a small molecule belonging to the class of organic compounds known as disaccharides. These compounds contain two carbohydrate moieties linked to each other through a glycosidic bond. This compound is a derivative of heparin, a naturally occurring anticoagulant found in the body. It is used in various experimental and research settings due to its unique properties and interactions with biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heparin Disaccharide Iii-S can be synthesized by digesting porcine mucosal heparin with bacterial heparinase enzymes. This process involves the enzymatic cleavage of heparin to produce disaccharide units. The resulting disaccharides are then purified using chromatographic techniques to achieve high purity levels .

Industrial Production Methods: The industrial production of heparin and its derivatives, including this compound, typically involves the extraction of heparin from animal tissues, such as porcine intestinal mucosa. The crude heparin is then subjected to extensive purification processes, including filtration, precipitation, and chromatography, to isolate the desired disaccharide .

Chemical Reactions Analysis

Types of Reactions: Heparin Disaccharide Iii-S undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups into the disaccharide.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the disaccharide.

    Substitution: Substitution reactions can be carried out using reagents like acetic anhydride to introduce acetyl groups into the disaccharide structure.

Major Products Formed: The major products formed from these reactions include various modified disaccharides with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Heparin Disaccharide Iii-S has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the structure and function of glycosaminoglycans and their interactions with other molecules.

    Biology: Researchers use this compound to investigate the role of heparin and its derivatives in biological processes, such as cell signaling and coagulation.

    Medicine: The compound is studied for its potential therapeutic applications, including anticoagulant therapy and the treatment of various diseases related to blood clotting.

    Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

Heparin Disaccharide Iii-S is unique compared to other similar compounds due to its specific structure and interactions. Similar compounds include other heparin-derived disaccharides and heparan sulfate derivatives. These compounds share some structural similarities but differ in their sulfation patterns and biological activities. For example, heparan sulfate derivatives may have different anticoagulant properties and interactions with proteins compared to this compound .

Comparison with Similar Compounds

  • Heparan sulfate disaccharides
  • Heparin-derived disaccharides with different sulfation patterns
  • Chondroitin sulfate disaccharides

Heparin Disaccharide Iii-S stands out due to its specific sulfation pattern and its ability to interact with a wide range of biological molecules, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C12H16NO16S2-3

Molecular Weight

494.4 g/mol

IUPAC Name

(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C12H19NO16S2/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25)/p-3/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1

InChI Key

GSYQGRODWXMUOO-GYBHJADLSA-K

SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-]

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-]

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heparin disaccharide III-S
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